molecular formula C9H6BrF5O B8153097 1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene

1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B8153097
M. Wt: 305.04 g/mol
InChI Key: SQTFQYKZCJOPJD-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6BrF5O. This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-nitrobenzene, 2,2-difluoroethanol, and trifluoromethyl iodide.

    Reaction Conditions: The synthetic route involves multiple steps, including nitration, reduction, and substitution reactions. For example, the nitro group in 1-bromo-3-nitrobenzene is reduced to an amino group, which is then substituted with a difluoroethoxy group using 2,2-difluoroethanol under basic conditions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and controlled temperatures.

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological systems.

    Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, affecting pathways related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

1-Bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-bromo-3-(2,2-difluoroethoxy)benzene and 1-bromo-3-(trifluoromethyl)benzene.

    Uniqueness: The combination of both difluoroethoxy and trifluoromethyl groups in the same molecule provides unique chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science.

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c10-6-1-5(9(13,14)15)2-7(3-6)16-4-8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTFQYKZCJOPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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